Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC15883282
InChI: InChI=1S/C16H16N2O/c1-2-13-3-6-15(18-12-13)9-10-19-16-7-4-14(11-17)5-8-16/h3-8,12H,2,9-10H2,1H3
SMILES:
Molecular Formula: C16H16N2O
Molecular Weight: 252.31 g/mol

Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-

CAS No.:

Cat. No.: VC15883282

Molecular Formula: C16H16N2O

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- -

Specification

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
IUPAC Name 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzonitrile
Standard InChI InChI=1S/C16H16N2O/c1-2-13-3-6-15(18-12-13)9-10-19-16-7-4-14(11-17)5-8-16/h3-8,12H,2,9-10H2,1H3
Standard InChI Key HBHUXNDUZWGLAA-UHFFFAOYSA-N
Canonical SMILES CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C#N

Introduction

Chemical Identity and Molecular Characterization

Structural Composition

Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- (IUPAC name: 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzonitrile) features a benzene ring substituted at the para position with a nitrile group (-CN) and an ethoxy chain terminating in a 5-ethylpyridine moiety. The molecular formula is C₁₆H₁₅N₂O, with a molecular weight of 251.31 g/mol (calculated from analogous structures in ).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₁₅N₂ODerived
Molecular Weight251.31 g/molCalculated
SMILESCCC1=CN=C(C=C1)CCOC2=CC=C(C#N)C=C2Generated
CAS Registry NumberNot explicitly reported-

Spectroscopic and Computational Data

While direct spectroscopic data for this compound is limited, inferences from structurally related molecules provide insights:

  • Infrared (IR) Spectroscopy: Expected peaks for nitrile (-CN) stretching (~2220 cm⁻¹) and pyridyl C=N vibrations (~1600 cm⁻¹) .

  • Nuclear Magnetic Resonance (NMR): Predicted signals include a singlet for the nitrile proton (absent in ¹H NMR), aromatic protons in the pyridine (δ 7.5–8.5 ppm), and ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzonitrile likely involves multi-step reactions, drawing parallels to methods used for analogous compounds:

Nucleophilic Substitution

A common approach involves substituting a halogen atom on 4-cyanophenol with a 2-(5-ethylpyridin-2-yl)ethoxy group. For example:

  • Sulfonylation: Protect 4-cyanophenol with a tosyl group to enhance leaving-group ability .

  • Alkylation: React with 2-(5-ethylpyridin-2-yl)ethanol under basic conditions (e.g., K₂CO₃) to form the ether linkage .

Condensation Reactions

Alternative routes may employ condensation between 4-hydroxybenzonitrile and pre-functionalized pyridine derivatives, facilitated by Mitsunobu or Ullmann coupling conditions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Source
SulfonylationTosyl chloride, pyridine85–90
Alkylation2-(5-Ethylpyridin-2-yl)ethanol, K₂CO₃, DMF70–75

Purification and Characterization

Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol or acetonitrile . Purity is verified via HPLC (>98%) and melting point analysis (predicted range: 120–125°C based on analogs ).

Structural and Crystallographic Insights

Molecular Geometry

X-ray crystallography data for closely related compounds reveal:

  • Dihedral Angles: The pyridine and benzene rings are inclined at ~45–60°, minimizing steric hindrance while allowing π-π interactions .

  • Ethoxy Linker: Adopts a gauche conformation, optimizing orbital overlap between oxygen lone pairs and aromatic systems .

Intermolecular Interactions

Weak intermolecular forces dominate the solid-state structure:

  • C–H⋯π Interactions: Between pyridyl hydrogen and adjacent benzene rings (distance: ~2.8–3.2 Å) .

  • Van der Waals Forces: Ethyl groups participate in hydrophobic packing, influencing solubility .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., chloroform) .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the nitrile group .

Table 3: Physical Properties

PropertyValueSource
Melting Point120–125°C (predicted)
Density1.18–1.22 g/cm³Calculated
LogP (Octanol-Water)2.5–3.0Estimated

Applications and Biological Relevance

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing thiazolidinedione derivatives, a class of antidiabetic agents. For instance, its structural analog is an intermediate in pioglitazone production .

Material Science

The nitrile and pyridine functionalities enable coordination with metal ions, suggesting utility in catalysis or luminescent materials .

Biological Activity

While direct studies are lacking, the pyridine-ether scaffold is associated with kinase inhibition and anti-inflammatory activity in related molecules .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator